molecular formula C10H16O6 B14003398 Diethyl 2-(1,3-dioxolan-2-yl)propanedioate CAS No. 188761-06-0

Diethyl 2-(1,3-dioxolan-2-yl)propanedioate

Cat. No.: B14003398
CAS No.: 188761-06-0
M. Wt: 232.23 g/mol
InChI Key: BUHOCZDNXQLTSJ-UHFFFAOYSA-N
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Description

Diethyl 2-(1,3-dioxolan-2-yl)propanedioate (CAS No. 188761-06-0) is a malonate derivative with a 1,3-dioxolane ring attached to the central carbon atom of the propanedioate backbone. Its molecular formula is C₁₀H₁₆O₆, and it has a molecular weight of 232.23 g/mol . Structurally, the compound features two ethyl ester groups and a 1,3-dioxolane moiety, a five-membered cyclic ether with two oxygen atoms. This dioxolane ring enhances the compound’s stability and influences its reactivity in synthetic applications. The InChIKey (BUHOCZDNXQLTSJ-UHFFFAOYSA-N) and SMILES (O1CCOC1C(C(=O)OCC)C(=O)OCC) further define its stereoelectronic properties .

The compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds or as a precursor for functionalized malonates. For instance, derivatives of diethyl propanedioate are often employed in Knoevenagel condensations, Michael additions, or cyclization reactions due to the reactivity of the central malonyl carbon .

Properties

CAS No.

188761-06-0

Molecular Formula

C10H16O6

Molecular Weight

232.23 g/mol

IUPAC Name

diethyl 2-(1,3-dioxolan-2-yl)propanedioate

InChI

InChI=1S/C10H16O6/c1-3-13-8(11)7(9(12)14-4-2)10-15-5-6-16-10/h7,10H,3-6H2,1-2H3

InChI Key

BUHOCZDNXQLTSJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1OCCO1)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-(1,3-dioxolan-2-yl)propanedioate typically involves the reaction of diethyl malonate with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a 1,3-dioxolane ring via acetalization. The reaction conditions often include refluxing the reactants in a suitable solvent such as toluene or benzene .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(1,3-dioxolan-2-yl)propanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include diethyl malonate derivatives, substituted dioxolane compounds, and oxidized products .

Scientific Research Applications

Diethyl 2-(1,3-dioxolan-2-yl)propanedioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl 2-(1,3-dioxolan-2-yl)propanedioate involves its interaction with various molecular targets. The dioxolane ring can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The ester groups can undergo hydrolysis, releasing active carboxylic acids that can interact with enzymes and other proteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

Diethyl 2-(1,3-dioxolan-2-yl)propanedioate belongs to a broader class of diethyl malonate derivatives. Below is a detailed comparison with structurally or functionally related compounds:

Substituent-Based Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Reactivity/Applications References
Diethyl 2-(methylamino)propanedioate C₉H₁₇NO₄ 215.24 Ethyl esters, methylamino group Intermediate for hydantoins, hydrogenation reactions
Diethyl 2-{[3-(2,4,6-trimethylbenzyl)-1-phenylsulfonyl-1H-indol-2-yl]methylidene}propanedioate C₃₁H₃₂N₂O₆S 568.66 Sulfonyl indole, benzyl group Antihypertensive drug candidate (renin inhibition)
Diethyl [2-(1,3-dioxolan-2-yl)ethyl]propanedioate C₁₂H₂₀O₆ 260.28 Ethylene acetal, extended alkyl chain Solubility modifier, protective group chemistry
Diethyl 2-(3,3-dimethyl-2-oxobutyl)malonate C₁₃H₂₂O₅ 258.31 Ketone, branched alkyl chain Synthesis of β-keto esters for fragrances
Ethyl 2-methyl-1,3-dioxolane-2-acetate (Fructone) C₈H₁₄O₄ 174.20 Methyl-dioxolane, ethyl ester Flavoring agent (fruity notes)
Diethyl ethoxymethylenemalonate C₁₀H₁₆O₅ 216.23 Ethoxymethylene group Precursor for heterocycles (e.g., pyrazoles)

Functional Group Analysis

  • 1,3-Dioxolane vs. Ethoxymethylene : The 1,3-dioxolane ring in the target compound provides enhanced hydrolytic stability compared to the ethoxymethylene group in diethyl ethoxymethylenemalonate, which is more prone to nucleophilic attack .
  • Amino vs. Sulfonyl Groups: The methylamino substituent in diethyl 2-(methylamino)propanedioate enables hydrogen bonding and coordination chemistry, whereas the sulfonyl-indole derivative exhibits targeted bioactivity due to its bulky aromatic substituents .
  • Branched vs. Linear Chains : The dimethyl-2-oxobutyl group in diethyl 2-(3,3-dimethyl-2-oxobutyl)malonate introduces steric hindrance, reducing reactivity at the malonyl carbon compared to the unhindered dioxolane analog .

Physicochemical Properties

  • Solubility: Compounds with polar groups (e.g., dioxolane, ethoxymethylene) exhibit higher solubility in polar solvents like ethanol or acetone. In contrast, aromatic derivatives (e.g., sulfonyl-indole) are more lipophilic .
  • Thermal Stability : The cyclic dioxolane structure confers greater thermal stability than linear acetals or ketals, as seen in Fructone .

Data Tables

Table 1: Structural and Functional Comparison

Feature This compound Diethyl Ethoxymethylenemalonate Diethyl 2-(methylamino)propanedioate
Cyclic Substituent 1,3-Dioxolane Ethoxymethylene None (linear amino group)
Electrophilicity Moderate High Low
Bioactivity Potential Limited Moderate (heterocycle precursor) High (coordination chemistry)

Table 2: Key Physicochemical Parameters

Parameter This compound Diethyl 2-(3,3-dimethyl-2-oxobutyl)malonate
XLogP 0.5 1.8 (estimated)
Topological Polar Surface Area 71.1 Ų 65.7 Ų

Biological Activity

Diethyl 2-(1,3-dioxolan-2-yl)propanedioate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a dioxolane ring that is known for its reactivity and ability to participate in various chemical reactions. The presence of the dioxolane moiety enhances the compound's nucleophilicity, making it a valuable intermediate in organic synthesis. The compound can be represented as follows:

C9H14O4\text{C}_9\text{H}_{14}\text{O}_4

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. Key mechanisms include:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways. Preliminary studies suggest that it competes with substrates for binding sites, leading to significant inhibition of enzyme activity.
  • Antimicrobial Activity : Research indicates potential antimicrobial properties, although further studies are needed to establish definitive effects against specific pathogens .

Biological Activities

This compound exhibits several notable biological activities:

  • Antimicrobial Properties : Studies have shown that derivatives containing the dioxolane structure possess antimicrobial activity against various bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa with Minimum Inhibitory Concentration (MIC) values ranging from 625 to 1250 µg/mL .
  • Anticancer Potential : The compound's ability to interact with cellular enzymes suggests promising anticancer activity. Investigations into its efficacy against cancer cell lines are ongoing, with some derivatives showing significant cytotoxic effects .
  • Antiprotozoal Activity : Some studies have indicated that derivatives of this compound may exhibit antiprotozoal effects, warranting further exploration into their mechanisms and effectiveness against protozoan infections.

Case Study 1: Enzyme Inhibition

A kinetic study focused on the binding affinity of this compound to specific kinases demonstrated that the compound competes effectively with ATP for binding sites. This competitive inhibition highlights its potential as a therapeutic agent in conditions where kinase signaling is disrupted.

Case Study 2: Antimicrobial Screening

In a series of tests conducted on newly synthesized dioxolane derivatives, it was found that most compounds exhibited significant antibacterial activity against S. aureus, S. epidermidis, and antifungal activity against Candida albicans. These findings suggest that modifications to the dioxolane structure can enhance biological activity .

Data Tables

Biological ActivityPathogen/TargetMIC (µg/mL)
AntibacterialS. aureus625 - 1250
AntibacterialP. aeruginosaVaries
AntifungalC. albicansNot specified
AnticancerVarious cancer cell linesOngoing research

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